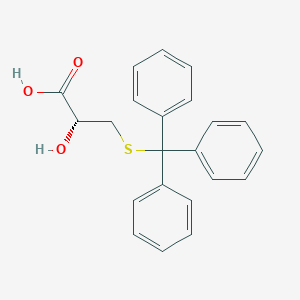![molecular formula C13H14ClNO2S B13918610 tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate: is an organic compound with the molecular formula C13H14ClNO2S. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate typically involves multi-step reactions. One common method includes the following steps :
Formation of the thienopyridine core: This is achieved through a C-H bond activation reaction between cyclic compounds.
Introduction of the chlorine atom: Chlorination of the thienopyridine ring is performed using reagents like thionyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Análisis De Reacciones Químicas
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Electronics: Due to its high fluorescence quantum efficiency, it is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Biology: The compound serves as a probe in studying biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate can be compared with other thienopyridine derivatives, such as:
tert-Butyl ((6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)(2-methoxyethyl)carbamate: This compound has a similar core structure but different functional groups, leading to distinct chemical and biological properties.
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: Another related compound with a terpyridine core, used in coordination chemistry and catalysis.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer unique reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C13H14ClNO2S |
|---|---|
Peso molecular |
283.77 g/mol |
Nombre IUPAC |
tert-butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C13H14ClNO2S/c1-13(2,3)17-10(16)6-8-7-18-12-9(14)4-5-15-11(8)12/h4-5,7H,6H2,1-3H3 |
Clave InChI |
KTKWEXKYAVBNCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=CSC2=C(C=CN=C12)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



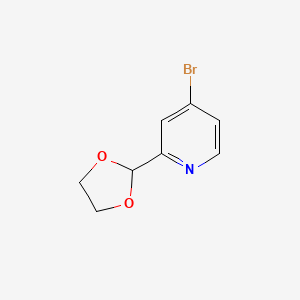
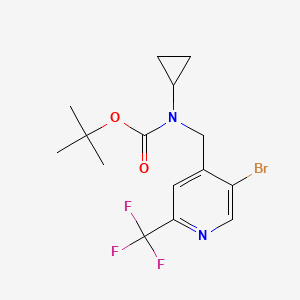
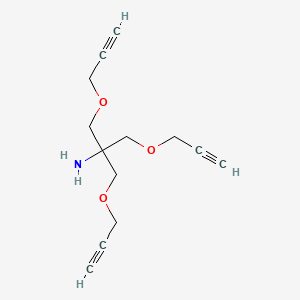
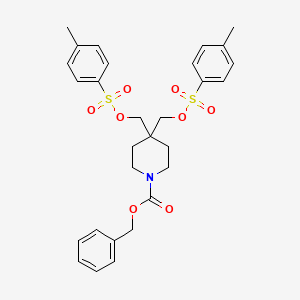
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
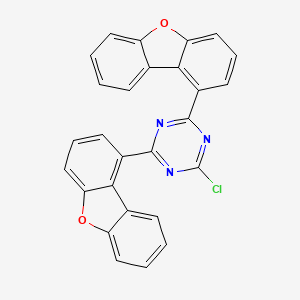
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)
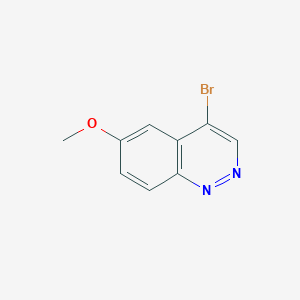
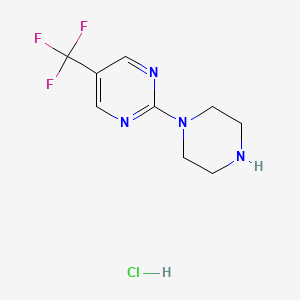
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)
